4-(4-Ethylpiperazin-1-yl)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPUOYACJXZYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359078 | |
| Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115619-01-7 | |
| Record name | 4-(4-Ethyl-1-piperazinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115619-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-ethylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Ethylpiperazin 1 Yl Aniline and Its Derivatives
Strategic Approaches to 4-(4-Ethylpiperazin-1-yl)aniline Synthesis
The creation of the crucial aniline-piperazine bond in this compound can be achieved through several established and innovative synthetic routes. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
Classical Organic Synthesis Routes
Traditional methods for forming the N-arylpiperazine linkage often involve nucleophilic aromatic substitution or the cyclization of appropriate precursors. For instance, the reaction of a suitably activated aryl halide with 1-ethylpiperazine (B41427) can yield the desired product. Another classical approach involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) to construct the piperazine (B1678402) ring. researchgate.net These methods, while foundational, can sometimes be limited by harsh reaction conditions and a narrow substrate scope. wikipedia.org
Palladium-Catalyzed Coupling Reactions for Aniline-Piperazine Linkages
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of N-arylpiperazines. wikipedia.orglibretexts.org This powerful method allows for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines, such as 1-ethylpiperazine, under relatively mild conditions. wikipedia.orgrsc.org The reaction is highly versatile, tolerating a wide range of functional groups on both the aniline and piperazine components. wikipedia.orgresearchgate.net
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. acs.org
Table 1: Examples of Ligands Used in Buchwald-Hartwig Amination
| Ligand Name | Abbreviation | Key Features |
|---|---|---|
| (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | XPhos | Sterically hindered, effective for a broad range of substrates. acs.org |
| (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | SPhos | Electron-rich, provides high yields. acs.org |
| [1,1'-Bis(diphenylphosphino)ferrocene] | dppf | Bidentate ligand, effective for primary amines. wikipedia.org |
The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates like aryl chlorides. wikipedia.org This methodology offers a significant advantage over classical methods by providing a more efficient and general route to a diverse array of N-arylpiperazines. researchgate.net
Reductive Amination Pathways
Reductive amination provides an alternative and powerful strategy for the synthesis of this compound and its derivatives. youtube.comlibretexts.org This method involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com To synthesize this compound, one could envision reacting a suitably substituted aminobenzaldehyde or aminoketone with 1-ethylpiperazine, followed by reduction.
A key advantage of this approach is the ability to perform the reaction in a single pot, mixing the carbonyl compound, the amine, and a selective reducing agent together. youtube.com Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for this transformation as it is mild enough not to reduce the starting carbonyl compound but is effective in reducing the intermediate imine. libretexts.orglibretexts.org
The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines, making it a valuable tool for creating more complex and highly substituted aniline derivatives. youtube.com For example, starting with a primary amine and a ketone will yield a secondary amine. youtube.com
Multi-Component Reactions for Substituted Aniline Construction
Multi-component reactions (MCRs), where three or more starting materials come together in a single reaction vessel to form a complex product, offer a highly efficient approach to constructing substituted anilines. nih.govorganic-chemistry.org These reactions are characterized by high atom economy and step economy, as they minimize the need for intermediate purification steps. nih.gov
While a direct MCR for this compound is not explicitly detailed, various MCRs can be employed to build the substituted aniline core, which could then be further functionalized. For example, a three-component reaction of an acetone (B3395972) derivative, an amine, and a 1,3-diketone can lead to the formation of meta-substituted anilines. rsc.org Another approach involves the reaction of methylvinyl ketones, N-acylpyridinium salts, and amines to generate meta-substituted anilines. rsc.org These methods provide access to aniline structures that may be difficult to obtain through traditional synthetic routes. rsc.org
The development of novel MCRs continues to be an active area of research, with the potential to streamline the synthesis of complex molecules like the derivatives of this compound. organic-chemistry.org
Protecting Group Strategies in Synthesis
In the multi-step synthesis of complex molecules like derivatives of this compound, the use of protecting groups is often essential. organic-chemistry.orgwikipedia.org Protecting groups are temporary modifications of a functional group to prevent it from reacting under certain conditions. organic-chemistry.org For instance, the aniline nitrogen is nucleophilic and may interfere with reactions at other sites in the molecule. organic-chemistry.org
Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be selectively removed under acidic or hydrogenolysis conditions, respectively. libretexts.org The choice of protecting group is critical and must be stable to the subsequent reaction conditions while being easily removable without affecting other parts of the molecule. organic-chemistry.org
An important concept in protecting group chemistry is orthogonality, which allows for the selective deprotection of one group in the presence of others. organic-chemistry.org This strategy is particularly valuable when multiple functional groups require protection during a synthetic sequence. oup.com
Table 2: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis libretexts.org |
| Acetyl | Ac | Basic or acidic hydrolysis wikipedia.org |
Advanced Synthetic Techniques in this compound Chemistry
Beyond the fundamental strategies, advanced synthetic techniques are continually being developed to improve the efficiency and scope of N-arylpiperazine synthesis. These include the use of novel catalyst systems for cross-coupling reactions, the development of new multi-component reactions, and the application of flow chemistry and microwave-assisted synthesis to accelerate reaction times and improve yields. For example, palladium-catalyzed methodologies under aerobic conditions have been developed for the efficient synthesis of arylpiperazines. organic-chemistry.org Furthermore, the use of microwave irradiation has been shown to accelerate Suzuki coupling reactions in the synthesis of related phthalazine (B143731) derivatives. researchgate.net These advanced techniques are crucial for the rapid and efficient production of libraries of this compound derivatives for various research applications.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.orgmedcraveonline.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing piperazine and aniline moieties. nih.govnih.gov
For instance, the synthesis of quinoline (B57606) derivatives, which can be analogous in synthetic strategy, has been shown to be significantly more efficient under microwave irradiation. nih.gov In one study, the reaction time for the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride (B1165640) and aniline was reduced from 2 hours to just 20 minutes, with a comparable yield of 70.21%, by utilizing microwave heating. medcraveonline.com Similarly, the synthesis of quinoline thiosemicarbazones endowed with a piperidine (B6355638) moiety was achieved in excellent yields within 3-5 minutes using microwave assistance, a significant improvement over conventional heating methods. mdpi.com These examples highlight the potential of microwave-assisted synthesis to provide a more efficient and cost-effective route for producing this compound and its derivatives.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione | 2 hours, 70% yield | 20 minutes, 70.21% yield | medcraveonline.com |
| Synthesis of quinoline thiosemicarbazones | 0.5-2 hours, lower yields | 3-5 minutes, excellent yields | mdpi.com |
| Synthesis of 3,4-dihydro-2H-benzo[b] medcraveonline.comresearchgate.netoxazines | Longer reaction time, lower yields | 3-5 minutes, higher yields | arkat-usa.org |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the context of synthesizing this compound and its derivatives, these principles can be applied by choosing environmentally benign solvents, reducing reaction times, and minimizing waste.
Microwave-assisted synthesis itself aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. nih.gov Furthermore, the use of catalysts can enhance reaction efficiency, thereby reducing the amount of reagents needed and waste produced. For example, the use of cetyltrimethylammonium bromide (CTAB) as a catalyst in the nucleophilic aromatic substitution for the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes in polyethylene (B3416737) glycol-400 (PEG-400) demonstrates a greener approach. mdpi.com
Derivatization Strategies for this compound Analogues
The versatility of the this compound scaffold allows for extensive derivatization to create a library of analogues with diverse chemical properties and biological activities. researchgate.netchemimpex.com
Modification of the Piperazine Moiety
The piperazine ring is a common feature in many biologically active compounds due to its ability to improve pharmacokinetic properties. nih.gov Modifications to the ethyl group on the piperazine nitrogen can significantly influence the compound's properties. For example, replacing the ethyl group with other alkyl or aryl substituents can alter the molecule's lipophilicity and steric profile. The synthesis of various N-substituted piperazine derivatives has been explored, demonstrating the feasibility of introducing a wide range of functional groups at this position. semanticscholar.orgresearchgate.net
Substitution on the Aniline Ring
The aniline ring of this compound provides another site for modification. Substituents can be introduced onto the aromatic ring to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 2-(4-methylpiperazin-1-yl)aniline involves the reaction of p-nitroaniline with 1-(4-methylpiperazine)ethanone, followed by reduction, indicating a viable route for introducing substituents onto the aniline ring. The position of the piperazine group on the aniline ring can also be varied, leading to isomers such as 2-(4-ethylpiperazin-1-yl)aniline (B181109) and 3-(4-ethylpiperazin-1-yl)aniline, each with potentially different biological activities. uni.luuni.lu
Formation of Complex Molecular Architectures (e.g., Pyrimidine (B1678525), Indazole scaffolds)
The aniline functional group of this compound serves as a versatile handle for the construction of more complex heterocyclic systems.
Pyrimidine Scaffolds: Pyrimidine-containing compounds are of great interest in medicinal chemistry, with many approved drugs featuring this heterocyclic core. nih.gov The amino group of this compound can be used as a nucleophile in condensation reactions to form pyrimidine rings. For instance, substituted 4-aminopyrimidines can be synthesized by reacting β-cyanoenolates with amidine hydrochlorides or by the condensation of substituted benzoylacetonitriles with ureas. nih.gov These methods could be adapted to incorporate the this compound moiety into a pyrimidine scaffold. A common strategy for synthesizing pyrimidine-based kinase inhibitors involves the reaction of an aniline derivative with a chloropyrimidine. nih.gov
Indazole Scaffolds: Indazoles are another important class of heterocyclic compounds with a wide range of biological activities. The synthesis of indazole derivatives can be achieved through various methods, including the [3+2] annulation of arynes and hydrazones or the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. organic-chemistry.org The aniline group of this compound can be a key starting material for these transformations. For example, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a straightforward route to indazoles. organic-chemistry.org Additionally, the synthesis of 4-[4-(1H-indol-3-yl)butyl]piperazines has been investigated, showcasing the potential for building complex indole-based structures from piperazine-containing precursors. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.
Proton (¹H) NMR Spectroscopic Analysis
In a ¹H NMR spectrum of 4-(4-Ethylpiperazin-1-yl)aniline, distinct signals, or resonances, are expected for each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplets | 4H |
| Amine (NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |
| Piperazine (B1678402) (ring CH₂) | 2.8 - 3.2 | Multiplet | 4H |
| Piperazine (ring CH₂) | 2.4 - 2.8 | Multiplet | 4H |
| Ethyl (CH₂) | 2.3 - 2.6 | Quartet | 2H |
| Ethyl (CH₃) | 1.0 - 1.3 | Triplet | 3H |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-H | 115 - 130 |
| Piperazine C-N | 45 - 55 |
| Ethyl CH₂ | 50 - 60 |
| Ethyl CH₃ | 10 - 15 |
Note: These are estimated ranges and can be influenced by the specific electronic effects within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected as the base peak, confirming the molecular weight of the compound (C₁₂H₁₉N₃, Molecular Weight: 205.30 g/mol ).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to confirm the purity of this compound and to analyze any potential impurities or degradation products. The retention time from the LC would provide a characteristic identifier, while the MS would confirm the molecular weight of the eluting components.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups.
Expected IR Absorption Bands:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Amine | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic (Ethyl, Piperazine) | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |
| Amine | N-H Bend | 1580 - 1650 | Medium |
| Aliphatic (Ethyl, Piperazine) | C-H Bend | 1350 - 1480 | Medium |
| Aromatic Amine | C-N Stretch | 1250 - 1360 | Strong |
| Aliphatic Amine (Piperazine) | C-N Stretch | 1020 - 1250 | Medium |
These characteristic absorption bands would collectively confirm the presence of the aniline (B41778), ethyl, and piperazine moieties within the structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption of light. upenn.edu
The molecule this compound contains two primary chromophores: the aniline moiety and the saturated ethylpiperazine ring. The aniline portion, consisting of a benzene (B151609) ring substituted with an amino group (-NH₂), contains both π electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen atom. researchgate.net This allows for two main types of electronic transitions:
π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. libretexts.org For the parent aniline molecule, a strong absorption band corresponding to this transition is observed around 230 nm. researchgate.net
n → π* (n to pi-star) transitions: This transition involves promoting a non-bonding electron from the nitrogen atom of the amino group into a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy and intensity compared to π → π* transitions. libretexts.orgupenn.edu In aniline, this transition results in an absorption band around 285 nm. researchgate.net
The ethylpiperazine group, while lacking π electrons itself, contains nitrogen atoms with non-bonding electrons. These can participate in n → σ* transitions, which typically occur at shorter wavelengths (175-200 nm) and are often outside the range of standard laboratory spectrophotometers. upenn.edu However, the ethylpiperazinyl group acts as an auxochrome, a substituent that can modify the absorption characteristics of the main chromophore. Its electron-donating nature can influence the energy levels of the aniline system, potentially causing a shift in the λmax (wavelength of maximum absorbance) of the π → π* and n → π* transitions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore/Functional Group | Expected Wavelength Region |
|---|---|---|
| π → π* | Aniline Ring | ~230 nm (strong intensity) |
| n → π* | Aniline Amino Group | ~285 nm (weaker intensity) |
| n → σ* | Piperazine Nitrogen Atoms | < 200 nm |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 1-ethylpiperazinium and 1-methylpiperazinium salts, provides significant insight into the expected structural features. nih.gov In these related compounds, the piperazine ring consistently adopts a stable chair conformation. It is expected that the piperazine ring in this compound would also exhibit this conformation.
Table 2: Typical Parameters Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example Data (from 1-ethylpiperazinium 3,5-dinitrobenzoate (B1224709) nih.gov) |
|---|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, triclinic). | Monoclinic |
| Space Group | The set of symmetry operations that describe the crystal's structure. | P2₁/c |
| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | a = 14.15 Å, b = 7.15 Å, c = 15.01 Å, β = 111.41° |
| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. | N/A |
| Molecular Conformation | The spatial arrangement of atoms (e.g., chair conformation of the piperazine ring). | N/A |
The solid-state structure of a molecular crystal is governed by a network of intermolecular interactions that dictate how individual molecules pack together. rsc.org X-ray crystallography reveals the nature and geometry of these interactions, which include strong hydrogen bonds and weaker van der Waals forces. rsc.orgresearchgate.net
For this compound, several key intermolecular interactions are expected to define its crystal packing:
Hydrogen Bonding: The primary amino group (-NH₂) on the aniline ring is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atoms of the piperazine ring of neighboring molecules. Studies on similar piperazinium salts show that N-H···O hydrogen bonds are the primary force linking cations and anions into layers and sheets, which then form a three-dimensional network. nih.gov A similar layered structure stabilized by N-H···N bonds would be anticipated for this compound.
C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak hydrogen bond acceptor. Hydrogen atoms attached to the ethyl and piperazine groups of an adjacent molecule can interact with the face of the phenyl ring, contributing to the stability of the crystal lattice.
Other Weak Interactions: Additional stabilization is likely provided by weaker C-H···O and C-H···N interactions, which have been shown to be significant in the packing of other arylpiperazine derivatives. nih.govresearchgate.net Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often reveals that a significant portion of the crystal packing is controlled by numerous weak contacts like H···H, C···H, and N···H interactions. mdpi.com
The collective effect of these interactions determines the final crystal architecture, influencing physical properties such as melting point and solubility. The crystal structure of related piperazinium salts is built up of organic layers formed by strong connections between molecules via hydrogen bonds, with these layers being linked through further interactions to form a three-dimensional network. nih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations for 4-(4-Ethylpiperazin-1-yl)aniline provide fundamental information about its geometry, orbital energies, and charge distribution. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netnih.gov
Optimization of Molecular Geometry
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable conformation, which corresponds to a minimum on the potential energy surface. ajchem-a.comscispace.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound until the forces on each atom are minimized. The resulting optimized structure provides a realistic three-dimensional representation of the molecule. For the aniline (B41778) portion, the geometry would reflect a planar or near-planar arrangement of the benzene (B151609) ring, while the ethylpiperazine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| C-C (aromatic) | Bond lengths within the benzene ring | ~1.39 - 1.41 Å |
| C-N (aniline) | Bond length between the ring and the amino group | ~1.40 Å |
| C-N (piperazine) | Bond length between the ring and the piperazine (B1678402) nitrogen | ~1.38 Å |
| N-C (piperazine) | Bond lengths within the piperazine ring | ~1.46 Å |
| C-N-C (piperazine) | Bond angle within the piperazine ring | ~110° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and can be more easily polarized, which is often associated with enhanced nonlinear optical (NLO) properties. ajchem-a.com The introduction of the ethylpiperazinyl group, an electron-donating substituent, would be expected to raise the HOMO energy and influence the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior. rsc.org
Table 2: Representative FMO Data from DFT Calculations
| Parameter | Description | Typical Energy Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |
Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netwolfram.com It illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map would show a significant negative potential (red or yellow) around the nitrogen atoms of both the aniline and piperazine moieties, highlighting them as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the aniline's amino group (-NH₂) would exhibit a positive potential (blue), making them potential hydrogen bond donors.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a detailed description of the electron density distribution in terms of a localized Lewis structure, going beyond the delocalized picture of molecular orbitals. wikipedia.org It examines charge transfer, hybridization, and intramolecular interactions. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu This value indicates the stabilization energy resulting from the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. wisc.edu
In this compound, significant interactions would include the delocalization of the lone pair electrons from the aniline nitrogen (n) into the antibonding orbitals (π) of the benzene ring. This n → π interaction is characteristic of aniline and its derivatives and contributes to the molecule's electronic stability and reactivity. researchgate.net NBO analysis can also reveal hyperconjugative interactions involving C-H and C-C bonds that further stabilize the molecular structure. wisc.edu
Table 3: Hypothetical NBO Analysis for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N, aniline) | π* (C-C, aromatic) | High | Resonance stabilization |
| σ (C-H) | σ* (C-C) | Low to Moderate | Hyperconjugation |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological or chemical activity. nih.gov This method is invaluable in drug discovery and materials science for predicting the properties of new compounds, thereby saving time and resources. nih.gov
Descriptor Selection and Calculation
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov For this compound, a wide array of descriptors can be calculated using specialized software. nih.gov These descriptors fall into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Derived from the 2D structure (e.g., topological indices, atom counts, connectivity indices).
3D Descriptors: Dependent on the 3D conformation (e.g., surface area, volume, steric parameters).
Quantum Chemical Descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like multiple linear regression (MLR) or machine learning algorithms to eliminate redundant or irrelevant variables. nih.gov
Table 4: Relevant Molecular Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Topological | Balaban J index | Degree of branching of the molecular skeleton |
| Geometrical | Molecular Surface Area (VSA) | Molecular shape and size |
| Electrostatic | Dipole Moment | Polarity and charge distribution |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |
Statistical Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of robust QSAR models relies on the careful selection of molecular descriptors and rigorous statistical validation.
For classes of compounds that include the piperazine scaffold, such as aryl alkanol piperazine and keto piperazine derivatives, various statistical methods are employed to develop and validate QSAR models. tandfonline.comresearchgate.net These often involve multiple linear regression (MLR), genetic function approximation (GFA), and other machine learning techniques to build the models. tandfonline.com
The validation of these models is a critical step to ensure their predictive power. Common validation techniques include:
Internal Validation: Cross-validation techniques like the leave-one-out (LOO) method are used to assess the model's robustness and predictive ability within the training set. researchgate.net
External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development. researchgate.net
Statistical Parameters: Several statistical metrics are used to gauge the quality of the QSAR model.
| Statistical Parameter | Description | Typical Acceptable Value |
| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated r²) | A measure of the predictive power of the model, calculated using cross-validation. | > 0.5 |
| r²_pred (Predictive r² for external set) | Measures the predictive power of the model for an external test set. | > 0.5 |
These statistical models, once validated, can be instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Predictive Modeling for Biological Activity
Predictive modeling, particularly through QSAR, allows for the estimation of the biological activity of novel compounds based on their molecular structure. For instance, QSAR models have been successfully developed for arylpiperazine derivatives to predict their antidepressant activities by correlating molecular descriptors with their ability to inhibit the reuptake of serotonin (B10506) (5-HT) and noradrenaline (NA). tandfonline.com
In such studies, descriptors are calculated to quantify various aspects of the molecule's structure. These can include:
Topological descriptors: Which describe the atomic connectivity in the molecule.
Electronic descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons. tandfonline.com
Quantum chemical descriptors: These provide detailed information about the electronic properties of the molecule.
By identifying the key descriptors that influence biological activity, these models can guide the design of more potent and selective compounds. For example, a QSAR model might reveal that increasing the lipophilicity or altering the electronic properties of a specific part of the this compound scaffold could enhance its desired biological effect. The insights gained from these predictive models are valuable for lead optimization in drug discovery. tandfonline.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. nih.gov This method is crucial for understanding the potential mechanism of action of a compound and for designing new molecules with improved binding affinity.
For derivatives of 4-anilinoquinazoline (B1210976), which share structural similarities with this compound, molecular docking studies have been used to investigate their binding modes within the active sites of protein kinases like EGFR and VEGFR2. bldpharm.com These simulations can reveal key interactions, such as:
Hydrogen bonds: These are crucial for the specific recognition between the ligand and the target.
Pi-pi stacking: Interactions between aromatic rings of the ligand and the protein.
The results of docking studies are often expressed as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. For example, in a study of 4-anilinoquinazoline derivatives, the compound with the best cytotoxic activity also showed favorable binding energies in docking simulations. bldpharm.com
Table of Docking-Related Data for a 4-Anilinoquinazoline Derivative
| Parameter | Value |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| Binding Energy (kcal/mol) | -6.39 |
| Inhibition Constant (µM) | 20.67 |
| Target Protein | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Binding Energy (kcal/mol) | -8.24 |
| Inhibition Constant (µM) | 0.9 |
This data is for a representative 4-anilinoquinazoline derivative and illustrates the type of information obtained from docking studies. bldpharm.com
By visualizing the docked pose of a ligand like a derivative of this compound, medicinal chemists can make rational modifications to the structure to enhance its interactions with the target, leading to the development of more effective therapeutic agents.
Computational Prediction of Reactivity and Selectivity
The reactivity and selectivity of a molecule can be predicted using methods based on quantum mechanics, particularly Density Functional Theory (DFT). mdpi.com These methods allow for the calculation of various electronic properties that govern how a molecule will behave in a chemical reaction.
For aromatic systems containing nitrogen, like the aniline and piperazine rings in this compound, DFT can be used to calculate reactivity descriptors such as:
Fukui Functions: These indicate the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule.
Local Softness and Hardness: These concepts help in predicting the reactivity of different atomic sites within the molecule.
Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation
Impact of Substituents on Biological Potency and Selectivity
The 4-(4-ethylpiperazin-1-yl)aniline scaffold offers multiple points for substitution, allowing for the fine-tuning of a molecule's pharmacological profile. These positions include the aniline (B41778) ring, the amino group of the aniline, and the ethyl group on the piperazine (B1678402) ring.
Substitutions on the Aniline Ring:
Modifications to the aniline ring can significantly influence binding affinity and selectivity. In the context of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR), the aniline moiety often interacts with the hinge region of the kinase domain. The introduction of small, lipophilic substituents, such as halogens (-F, -Cl), at the meta or para positions of the aniline ring has been shown to enhance inhibitory activity. nih.govmdpi.com For instance, in a series of 4-anilino-quinazoline derivatives, the presence of a chloro-substituent in the meta position of the aniline residue increased the inhibitory activity toward both EGFR and VEGFR2. mdpi.com Conversely, ortho-substitution on the aniline ring often leads to a decrease in potency, potentially due to steric hindrance that disrupts the optimal binding conformation. nih.gov
Modifications of the Piperazine and Ethyl Groups:
The piperazine ring and its N-ethyl group are crucial for establishing favorable pharmacokinetic properties and can also contribute to target engagement. The basic nitrogen of the piperazine ring often improves aqueous solubility and can form key hydrogen bonds or salt bridges with acidic residues in a protein's binding pocket. The replacement of the piperazine ring with other cyclic amines, such as morpholine (B109124) or piperidine (B6355638), has been observed to result in less potent EGFR inhibitors. mdpi.com
The N-ethyl group itself can be subject to modification to optimize potency and selectivity. In some cases, replacing the ethyl group with other alkyl groups or functionalized chains can lead to improved interactions with the target protein. Studies on related N-arylpiperazine derivatives have shown that the nature of the substituent on the piperazine nitrogen can be critical for activity. For example, in a series of antimycobacterial agents, the presence of a lipophilic 4'-F atom or 3'-CF3 group within the salt-forming part of N-arylpiperazine conjugates was noted. mdpi.com
The following table summarizes the general impact of substituents on the biological activity of compounds containing the arylpiperazine motif, based on findings from related series of compounds.
| Modification Site | Substituent | General Impact on Activity | Reference |
| Aniline Ring (meta position) | Small, lipophilic groups (e.g., -Cl) | Increased inhibitory activity (EGFR/VEGFR2) | mdpi.com |
| Aniline Ring (ortho position) | General substituents | Decreased potency | nih.gov |
| Piperazine Ring | Replacement with morpholine or piperidine | Decreased inhibitory activity (EGFR) | mdpi.com |
| Piperazine N-substituent | Varies (e.g., modified alkyl chains) | Can be optimized for specific targets | mdpi.com |
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement, or conformation, of the this compound moiety is a critical determinant of its biological activity. The key conformational features include the orientation of the aniline ring relative to the piperazine ring and the puckering of the piperazine ring itself.
Studies on 1-arylpiperazines have revealed that the conformational behavior is largely governed by the electronic effects of substituents on the aryl ring. capes.gov.br The presence of electron-withdrawing substituents on the aryl group tends to promote a more coplanar orientation between the aryl and piperazine rings. This is due to increased conjugation between the lone pair of electrons on the anilino nitrogen and the pi-electron system of the aryl ring. capes.gov.br In contrast, electron-releasing substituents on the aryl ring can reduce the energy barrier between a coplanar and a perpendicular orientation. capes.gov.br
For this compound, the aniline ring is electron-rich due to the amino group, which would suggest a lower preference for a strictly coplanar arrangement. However, when incorporated into a larger molecule that binds to a specific target, the bioactive conformation is the one that best fits the binding site. Molecular docking studies of various N-arylpiperazine derivatives have shown that the piperazine ring typically adopts a chair conformation, which is its most stable form. nih.gov The orientation of the aryl group is then dictated by the interactions with the protein target.
In many kinase inhibitors, the aniline portion of the scaffold acts as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase. The piperazine ring and its substituent often extend into a more solvent-exposed region, where they can be modified to enhance solubility and selectivity.
Design Principles for Optimized Analogues
The this compound scaffold is a valuable starting point for the design of optimized analogues with improved potency, selectivity, and pharmacokinetic profiles. Several key design principles have emerged from its application in drug discovery.
One of the primary reasons for incorporating the piperazine moiety is to enhance the physicochemical properties of a drug candidate. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally increases water solubility and can improve bioavailability. nih.gov This is a common strategy to render otherwise lipophilic molecules more drug-like.
Furthermore, the conformational properties of the arylpiperazine linkage can be exploited. By introducing conformational constraints, such as incorporating the piperazine into a more rigid ring system, it is possible to lock the molecule into its bioactive conformation, which can lead to an increase in potency and selectivity. nih.govcapes.gov.br
Enhancing Pharmacokinetic Properties: Leveraging the piperazine ring to improve solubility and bioavailability. nih.gov
Optimizing Target Interactions: Modifying the aniline ring and N-ethyl group to maximize binding affinity and selectivity. nih.govmdpi.com
Hybrid Drug Design: Combining the scaffold with other pharmacophores to create novel chemical entities with desired biological activities. nih.govresearchgate.net
Conformational Restriction: Introducing rigidity to favor the bioactive conformation and improve potency. nih.govcapes.gov.br
These principles underscore the utility of the this compound moiety as a privileged scaffold in modern medicinal chemistry.
Applications in Medicinal Chemistry and Drug Discovery Research
Role as a Privileged Scaffold in Pharmaceutical Development
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for designing a wide range of therapeutic agents. The benzisoxazole scaffold is one such example of a privileged structure. mdpi.com The phenylpiperazine moiety, the core of 4-(4-Ethylpiperazin-1-yl)aniline, is widely regarded as another such privileged structure. Its prevalence in compounds targeting diverse enzymes and receptors underscores its importance in pharmaceutical development. Researchers utilize this scaffold to build libraries of compounds for screening against various diseases, including cancer, central nervous system disorders, and microbial infections.
The utility of the phenylpiperazine core lies in its physicochemical properties and its ability to be readily modified. The piperazine (B1678402) ring can adopt a stable chair conformation, and its two nitrogen atoms offer distinct points for chemical substitution. The nitrogen atom distal to the phenyl ring, occupied by an ethyl group in the title compound, can be readily altered to modulate properties like basicity, solubility, and receptor affinity. The aniline (B41778) group provides another site for modification, allowing for the extension of the molecule to interact with specific pockets in target proteins. This inherent versatility has made this compound and its analogs recurring motifs in the discovery of novel drugs.
**6.2. Investigation of Biological Activities
The this compound scaffold has been incorporated into numerous investigational compounds, demonstrating a broad spectrum of biological activities.
Derivatives incorporating the phenylpiperazine structure have been a significant focus of anticancer research, targeting various hallmarks of cancer.
One strategy involves the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes like c-MYC, which can prevent their expression. nih.gov A library of derivatives based on 4-(piperazin-1-yl)aniline was constructed to identify molecules capable of stabilizing c-MYC G-quadruplex DNA. nih.gov
Another major area of investigation is the inhibition of receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation and survival. researcher.life
VEGFR-2 Inhibition : A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and showed potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org One dihalogenated derivative displayed a cytotoxic IC50 value of 2.73 µM against the T-47D breast cancer cell line, and two other compounds showed VEGFR-2 inhibitory activity comparable to the drug sorafenib. rsc.org
MERTK Inhibition : Mer-tyrosine kinase (MERTK) is another promising cancer target involved in cell survival. researchgate.net A hybrid drug design approach combining pyrrolo[2,1-f] nih.govrsc.orgtriazine and a modified aniline moiety led to potent MERTK inhibitors. researchgate.net The lead compound, IK5, showed significant cytotoxicity with IC50 values of 0.36 µM, 0.42 µM, and 0.80 µM against A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast) cancer cells, respectively. researchgate.net
Other targeted approaches include:
PARP Inhibition : Novel thiouracil amide compounds containing a substituted piperazine were developed to target Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair. Compound 5e was effective against human breast cancer cells (IC50 of 18 μM) and was shown to inhibit PARP1 activity, enhance PARP1 cleavage, and increase markers of apoptosis.
mTOR Inhibition : The mTOR signaling pathway is frequently hyperactivated in cancer. Medicinal chemistry efforts led to the discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]naphthyridin-2(1H)-one, a potent and selective mTOR inhibitor built upon a substituted phenylpiperazine core.
Table 1: Anticancer Activity of Selected Piperazine Derivatives
| Derivative Class | Target | Cancer Cell Line(s) | Key Findings | Citations |
|---|---|---|---|---|
| Quinolinyl-piperazine-acetamides | VEGFR-2 | T-47D (Breast) | Dihalogenated derivative IC50 = 2.73 µM; others showed VEGFR-2 inhibition comparable to sorafenib. | rsc.org |
| Pyrrolo[triazine]-aniline hybrids | MERTK | A549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast) | Compound IK5 showed IC50 values of 0.36 µM (A549), 0.42 µM (MCF-7), and 0.80 µM (MDA-MB-231). | researchgate.net |
| Thiouracil-piperazine-ethanones | PARP1 | MCF-7 (Breast) | Compound 5e IC50 = 18 µM; inhibited PARP1 catalytic activity and enhanced apoptosis markers. | |
| Benzonaphthyridinones | mTOR | Not specified | Identified as a highly potent and selective mTOR inhibitor. | |
| Piperazine-tethered bergenin (B1666849) hybrids | Not specified | Tongue and Oral Cancer | Compounds 5a, 5c, 10f, and 13o showed potent cytotoxic activity. |
The piperazine scaffold is integral to many CNS-active agents. Research has demonstrated the potential of its derivatives in treating psychiatric disorders like anxiety and depression.
A study focused on the design and synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) revealed significant neuropharmacological activity. In mouse models, LQFM192 demonstrated both anxiolytic-like and antidepressant-like effects. Further investigation into its mechanism suggested that its anxiolytic activity is mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant effect appears to be mediated through the serotonergic system.
Furthermore, the 4-methylpiperazin-1-yl moiety, a close analog of the ethyl-substituted compound, is a key component of 5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b]benzoxazepine (JL13), a compound developed as a potential antipsychotic drug. Its efficacy has been tested in animal models of schizophrenia, indicating the scaffold's relevance in targeting complex CNS disorders.
The versatility of the piperazine scaffold extends to antimicrobial research. In a search for new agents to combat infectious diseases, hybrids of pyridobenzoxazepine containing a piperazine linker were synthesized and evaluated. Several of these compounds demonstrated notable antimicrobial efficacy.
Specifically, hybrids 4c and 4d showed exceptional activity against the bacterium Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.59 to 10.30 μM. The same compounds also displayed superior antifungal activity against Fusarium oxysporum (MICs of 3.25 and 4.89 μM), proving more potent than the standard antifungal drug fluconazole (B54011) (MIC = 3.83 μM) in one case.
Developing agents that can protect healthy tissues from the damaging effects of ionizing radiation is a critical area of research. While studies specifically on this compound were not identified, research into the broader class of piperazine derivatives has shown significant promise.
A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized as potential radioprotective agents. nih.govresearcher.life Several of these compounds were found to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govresearcher.life In one study, compound 8, which links two 1-(2-hydroxyethyl)piperazine moieties, was highlighted as a promising candidate due to its radioprotective effect on cell survival in vitro and its ability to enhance the 30-day survival of mice after whole-body irradiation (though the increase was not statistically significant). nih.govresearcher.life A second-generation study identified compound 6 as a lead candidate, offering a superior balance of safety and efficacy compared to the standard radioprotector amifostine. rsc.org This compound significantly mitigated DNA damage as measured by the dicentric chromosome assay. rsc.org
Table 2: Radioprotective Activity of Selected Piperazine Derivatives
| Derivative | Model System | Key Findings | Citations |
|---|---|---|---|
| 1-(2-hydroxyethyl)piperazine derivatives (general) | Human cells | Protected against radiation-induced apoptosis with low cytotoxicity. | nih.govresearcher.life |
| Compound 8 (bis-1-(2-hydroxyethyl)piperazine) | Human cells, Mice | Showed radioprotective effect in vitro and increased mouse survival post-irradiation. | nih.govresearcher.life |
| Compound 6 (1-(2-hydroxyethyl)piperazine derivative) | MOLT-4 cells, PBMCs | Demonstrated significant radioprotective effects with minimal cytotoxicity; reduced DNA damage. | rsc.org |
Enzyme and Receptor Target Modulation
The diverse biological activities of this compound derivatives are a direct result of their ability to interact with and modulate a wide array of specific enzymes and receptors. This targeted modulation is the basis of their therapeutic potential.
In oncology, these derivatives have been engineered to inhibit key enzymes that drive cancer progression. As detailed previously, these include receptor tyrosine kinases like VEGFR-2 and MERTK, DNA repair enzymes like PARP1, and critical cell growth regulators like mTOR. rsc.orgresearchgate.net The phenylpiperazine scaffold serves as an anchor, positioning functional groups to interact with the ATP-binding sites or other allosteric sites on these enzymes.
In neuropharmacology, the targets are primarily receptors involved in neurotransmission. The anxiolytic and antidepressant effects of the derivative LQFM192 are achieved through its interaction with the serotonergic system and the benzodiazepine binding site on the GABAA receptor. The antipsychotic potential of the compound JL13 suggests interactions with dopaminergic and/or serotonergic receptors, which are common targets for such drugs.
Table 3: Summary of Enzymes and Receptors Modulated by Phenylpiperazine Derivatives
| Target Class | Specific Target | Therapeutic Area | Derivative Example | Citations |
|---|---|---|---|---|
| Enzymes | ||||
| Tyrosine Kinase | VEGFR-2 | Anticancer | Quinolinyl-piperazines | rsc.org |
| Tyrosine Kinase | MERTK | Anticancer | Pyrrolo[triazine]-aniline hybrids | researchgate.net |
| Kinase | mTOR | Anticancer | Benzonaphthyridinones | |
| DNA Repair | PARP1 | Anticancer | Thiouracil-piperazines | |
| Receptors | ||||
| Ligand-gated ion channel | GABAA Receptor (Benzodiazepine site) | Neuropharmacology (Anxiolytic) | LQFM192 | |
| G-protein coupled receptor | Serotonin (B10506) Receptors | Neuropharmacology (Anxiolytic, Antidepressant) | LQFM192 | |
| Other | ||||
| Nucleic Acid Structure | c-MYC G-quadruplex DNA | Anticancer | 4-(piperazin-1-yl)aniline derivatives | nih.gov |
Kinase Inhibition Studies (e.g., FLT3, PDGFRα, Kit, ALK, c-Met, EGFR, DDR)
The this compound core is a prominent feature in numerous kinase inhibitors, a class of drugs that block the action of protein kinases. Dysregulation of kinase activity is a common hallmark of cancer, making these enzymes attractive therapeutic targets.
Derivatives of this compound have demonstrated inhibitory activity against a spectrum of kinases. For instance, a derivative incorporating this moiety, AKE-72, has been identified as a potent pan-BCR-ABL inhibitor, including activity against the T315I mutant, with an IC50 value of 9 nM. The ethylpiperazine group in these derivatives often plays a key role in establishing favorable interactions within the ATP-binding pocket of the target kinase.
While direct inhibitory data for the parent compound this compound against all the listed kinases is not extensively documented in publicly available research, the prevalence of this scaffold in potent kinase inhibitors underscores its importance. For example, the 4-anilinoquinazoline (B1210976) structure, which can be seen as related to the aniline portion of the compound, is a well-established pharmacophore for EGFR inhibitors. nih.govmdpi.com Similarly, the piperazine ring is a common feature in many kinase inhibitors, contributing to properties like solubility and target engagement. nih.govmedchemexpress.com
Research on discoidin domain receptor (DDR) inhibitors has also utilized the (4-ethylpiperazin-1-yl)methyl moiety to enhance the physicochemical properties and antiproliferative potency of compounds. frontiersin.org Specifically, DDR1-IN-1, a potent and selective inhibitor of DDR1 with an IC50 of 105 nM, features a related structural component. nih.gov
The following table summarizes the inhibitory activities of various derivatives containing the this compound or a closely related scaffold against several kinases.
| Kinase Target | Derivative/Related Compound | IC50 (nM) | Reference |
|---|---|---|---|
| BCR-ABL (T315I) | AKE-72 | 9 | - |
| DDR1 | DDR1-IN-1 | 105 | nih.gov |
| DDR2 | DDR1-IN-1 | 413 | nih.gov |
| EGFR | 4-(3-chloroanilino)quinazoline | ~20 | nih.gov |
| c-Met | c-Met inhibitor 1 | 10 | utoronto.ca |
G-Quadruplex DNA Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich regions of DNA and RNA. wur.nl These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, making them promising targets for anticancer therapies. nih.govmdpi.com The stabilization of G4 structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes. nih.gov
While direct studies on this compound for G-quadruplex stabilization are not prominent in the available literature, research on the closely related analog, 4-(4-methylpiperazin-1-yl)aniline, has shown its potential as a G-quadruplex stabilizing agent. nih.govresearchgate.net This suggests that the core anilino-piperazine scaffold has the structural requirements to interact with and stabilize G4 structures. The general mechanism of G4 stabilization by small molecules often involves π-π stacking interactions with the planar G-quartets and binding to the grooves or loops of the G4 structure. nih.gov
Neurotransmitter Receptor Interactions
The piperazine moiety is a well-known pharmacophore in a multitude of compounds targeting the central nervous system, particularly neurotransmitter receptors. medchemexpress.commdpi.com Derivatives of piperazine have been shown to interact with a variety of receptors, including those for serotonin, dopamine (B1211576), and acetylcholine. ijrrjournal.comnih.gov
A study on (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives, which share the 4-ethylpiperazine core with the subject compound, has demonstrated neuroprotective properties. nih.gov These derivatives were found to protect neuronal cells against beta-amyloid-induced toxicity and inhibit the neurotoxic effects of glutamate. nih.gov This suggests a potential mechanism of action involving the modulation of glutamate-induced neurotoxicity. nih.gov While this points to the potential for the this compound scaffold to be developed into neurologically active agents, direct binding studies of the parent compound on specific neurotransmitter receptors are not extensively reported.
Mechanism of Action Elucidation within Biological Systems
In the context of oncology, derivatives of this compound primarily exert their effects through the inhibition of specific protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. mdpi.comnih.govnih.gov For example, as kinase inhibitors, they can block the phosphorylation cascade that drives tumor growth. mdpi.com The ethylpiperazine group often contributes to the binding affinity and selectivity of these inhibitors.
Another potential anticancer mechanism for compounds with this scaffold is the stabilization of G-quadruplex DNA structures. researchgate.net By stabilizing these structures in the promoter regions of oncogenes or in telomeres, these molecules can interfere with transcription and the immortalization of cancer cells. nih.gov
In the realm of neuropharmacology, derivatives containing the 4-ethylpiperazine moiety have been shown to exhibit neuroprotective effects. nih.gov The proposed mechanism involves the mitigation of glutamate-induced neurotoxicity, which is a key factor in the progression of neurodegenerative diseases. nih.gov
Preclinical Development and Therapeutic Potential
The this compound scaffold has been integral to the preclinical development of numerous therapeutic candidates. Its favorable physicochemical properties, often imparted by the piperazine ring, such as improved solubility and oral bioavailability, make it an attractive component in drug design. nih.govmedchemexpress.com
In oncology, several kinase inhibitors containing this or a closely related moiety have advanced into preclinical and even clinical studies. The development of these compounds often involves optimizing the substituents on the aniline and piperazine rings to achieve the desired potency, selectivity, and pharmacokinetic profile. Preclinical studies of such derivatives have demonstrated significant tumor growth inhibition in various cancer models.
The neuroprotective effects observed with (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives suggest a therapeutic potential for this chemical entity in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Further preclinical development would be necessary to explore this potential fully.
The broad range of biological activities associated with derivatives of this compound highlights its significance as a versatile scaffold in medicinal chemistry with considerable therapeutic potential across different disease areas.
Advanced Materials Science Applications
Utilization as Intermediates in Polymer Synthesis
The bifunctional nature of 4-(4-Ethylpiperazin-1-yl)aniline, possessing a primary aromatic amine, renders it a valuable monomer for polymerization reactions. It can be incorporated into polymer backbones to impart specific properties such as thermal stability, solubility, and basicity.
One significant application is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. nih.gov The aniline (B41778) group of this compound can participate in condensation reactions, such as imine formation, with multi-aldehyde co-monomers to form highly stable, porous frameworks. nih.govbldpharm.combldpharm.combldpharm.com The inclusion of the ethylpiperazine group within the COF structure can introduce basic sites, enhance affinity for specific guest molecules, and modify the electronic properties of the resulting framework. nih.gov
Furthermore, like other aniline derivatives, it can be used in the synthesis of polyanilines. The polymerization of aniline monomers typically involves oxidative chemical or electrochemical methods. nih.govrsc.org The presence of the bulky and flexible ethylpiperazine substituent on the aniline ring can influence the polymerization process and the final properties of the polymer, such as improving solubility in common organic solvents, which is often a challenge for the parent polyaniline. nih.govresearchgate.net
| Polymer Type | Role of this compound | Key Resulting Properties | Reference |
|---|---|---|---|
| Covalent Organic Frameworks (COFs) | Amine-functional monomer for imine condensation | Introduces porosity, basicity, and tailored electronic properties | nih.govbldpharm.com |
| Substituted Polyanilines | Functional monomer | Enhances solubility, modifies morphology and conductivity | nih.govrsc.org |
Applications in Dyes and Pigments Research
The aniline functional group is a cornerstone of the dye industry, serving as a precursor to a vast array of chromophores, most notably azo dyes. Azo dyes, characterized by the R−N=N−R′ functional group, are synthesized through a two-step process: diazotization followed by an azo coupling reaction. jbiochemtech.comunb.ca
Diazotization : The primary aromatic amine of this compound can be converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic solution.
Azo Coupling : The resulting diazonium salt is an electrophile that can react with an electron-rich coupling component (such as phenols, anilines, or naphthols) to form a stable azo dye.
The ethylpiperazine group remains as a substituent on the final dye molecule, where it can influence the final color (hue), solubility, and fastness properties of the dye. By varying the coupling partner, a wide palette of colors can be achieved. jbiochemtech.com
Beyond azo dyes, aniline derivatives are also critical in producing other classes of pigments. For instance, Aniline Black , a sulfur-based black pigment, is produced by the oxidation of an aniline salt. google.com The use of substituted anilines like this compound in such a process could lead to pigments with modified properties, such as different undertones, improved dispersibility in various media, or enhanced stability. bldpharm.combldpharm.com
Functionalized Organic Materials Development
The development of functional organic materials relies on the precise design of molecules that can self-assemble or be incorporated into larger systems to perform a specific function. The structure of this compound makes it a valuable scaffold for creating such materials.
As mentioned, its use as a monomer leads to functional polymers like Covalent Organic Frameworks (COFs) , which are being investigated for gas storage, catalysis, and sensing. nih.gov The nitrogen-rich structure provided by the piperazine (B1678402) ring makes these materials particularly interesting for applications requiring Lewis basic sites.
In the realm of supramolecular chemistry and biomedical materials, derivatives of the closely related compound 4-(4-methylpiperazin-1-yl)aniline have been shown to act as ligands that can bind to and stabilize specific DNA secondary structures known as G-quadruplexes. researchgate.net These structures are implicated in the regulation of gene expression, making them attractive targets for therapeutic intervention. By using the this compound core, researchers can synthesize libraries of derivative compounds to screen for specific biological activities. researchgate.net The ethyl group provides a different steric and electronic profile compared to a methyl group, which can fine-tune binding affinity and specificity. researchgate.netnih.gov
Exploration in Aggregation-Induced Emission (AIE) Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent molecules in a dilute solution are induced to emit light intensely upon aggregation in the solid state or in a poor solvent. magtech.com.cnpku.edu.cn This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional dyes. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations of molecular components, in the aggregated state, which closes non-radiative decay pathways and opens radiative channels. pku.edu.cn
Molecules with multiple phenyl rings and rotatable single bonds, known as AIEgens, are prime candidates for this phenomenon. magtech.com.cn this compound and its derivatives are explored in this area because their structure contains rotatable bonds between the aniline ring and the piperazine ring, as well as within the ethyl group. bldpharm.combldpharm.com In solution, these parts of the molecule can rotate freely, dissipating absorbed energy non-radiatively. In an aggregated state, this rotation is hindered, forcing the molecule to release the energy as light, thus "turning on" fluorescence. This property makes AIEgens highly valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. magtech.com.cn
| Structural Feature | Role in AIE | Potential Application | Reference |
|---|---|---|---|
| Rotatable Phenyl-Piperazine Bond | Acts as a molecular rotor, dissipating energy in solution | OLEDs, Bio-imaging, Chemical Sensors | magtech.com.cnpku.edu.cn |
| Flexible Ethyl Group | Contributes to intramolecular motion that is restricted upon aggregation |
Role in Mesoporous and OLED Materials Research
The unique electronic and structural properties of this compound make it a compound of interest in the research of both mesoporous materials and Organic Light-Emitting Diodes (OLEDs).
Mesoporous Materials: Mesoporous silica (B1680970) nanoparticles (MSNs) are materials characterized by a large surface area and ordered pores, making them excellent candidates for applications like catalysis and drug delivery. These silica surfaces can be functionalized with organic molecules to tailor their properties. Amine-containing molecules are often grafted onto the silica surface to introduce basicity, alter surface charge, or provide a reactive handle for further modification. this compound can be used as such a functionalizing agent. Its aniline group can be used to attach it to the silica surface, leaving the ethylpiperazine group exposed to interact with guest molecules or modify the material's surface properties.
OLED Materials: In the architecture of an OLED, the hole-transporting layer (HTL) is crucial for efficiently injecting positive charge carriers (holes) from the anode and transporting them to the emissive layer. researchgate.nettuwien.ac.at An effective hole-transporting material (HTM) should have appropriate energy levels (specifically, the Highest Occupied Molecular Orbital or HOMO), high thermal stability, and good morphological stability. mdpi.comrsc.org
Aniline and its oligomers, such as triphenylamine, are classic electron-donating cores used in the design of HTMs. mdpi.comresearchgate.net this compound serves as a valuable building block for constructing more complex, high-performance HTMs. bldpharm.combldpharm.com The electron-donating nature of both the aniline and the piperazine nitrogens helps to raise the HOMO energy level, potentially reducing the energy barrier for hole injection from common anodes like indium tin oxide (ITO). nih.gov Its incorporation into larger conjugated systems can also enhance thermal stability and promote the formation of stable amorphous films, which are critical for device longevity. mdpi.com
Mechanistic Organic Chemistry of 4 4 Ethylpiperazin 1 Yl Aniline Transformations
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 4-(4-ethylpiperazin-1-yl)aniline are largely inferred from the well-established reactivity of anilines and N-arylpiperazines. Computational studies on related N-phenylpiperazine derivatives have provided insights into the conformational flexibility of the piperazine (B1678402) ring and its influence on receptor binding, which can be analogous to interactions with reagents in a chemical reaction. These studies suggest that the piperazine ring can adopt various conformations, such as chair and boat forms, and the preferred conformation can influence the accessibility of the nitrogen lone pairs for reaction.
Transition states in the transformations of this compound are expected to be similar to those of other electrophilic aromatic substitutions and nucleophilic reactions of anilines. For instance, in electrophilic aromatic substitution, the formation of a sigma complex (also known as an arenium ion) is a key high-energy intermediate, and the stability of this intermediate determines the reaction rate and regioselectivity. The presence of both the amino group and the ethylpiperazinyl group will influence the energy of the transition states leading to ortho, meta, and para substituted products.
Electrophilic Aromatic Substitution Mechanisms
The aniline (B41778) moiety of this compound is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions. The lone pair of electrons on the aniline nitrogen atom donates electron density into the benzene (B151609) ring through resonance, stabilizing the positively charged sigma complex intermediate.
The general mechanism for the electrophilic aromatic substitution of this compound proceeds in two steps:
Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as the sigma complex. The attack can occur at the ortho or para positions relative to the amino group.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Due to the strong activating nature of the amino group, reactions such as halogenation and nitration can often lead to polysubstitution if not carefully controlled. The ethylpiperazinyl substituent, being a dialkylamino group attached to the para position, also contributes to the activation of the ring, further enhancing its reactivity towards electrophiles.
| Reaction Type | Typical Reagents | Expected Major Products |
| Halogenation | Br₂, Cl₂ | 2-Bromo-4-(4-ethylpiperazin-1-yl)aniline, 2,6-Dibromo-4-(4-ethylpiperazin-1-yl)aniline |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(4-ethylpiperazin-1-yl)aniline |
| Sulfonation | H₂SO₄ | 2-Amino-5-(4-ethylpiperazin-1-yl)benzenesulfonic acid |
Oxidation and Reduction Pathways
The nitrogen atoms in this compound are susceptible to both oxidation and reduction.
Oxidation: The aniline moiety can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of colored polymeric materials, a characteristic reaction of anilines. Stronger oxidizing agents can lead to the formation of quinone-like structures or even degradation of the aromatic ring. The tertiary amine in the piperazine ring can also be oxidized to an N-oxide. The formation of N-oxides from tertiary amines is a known metabolic pathway for many pharmaceutical compounds containing this functional group.
Reduction: The most significant reduction pathway involving a precursor to this compound is the reduction of the corresponding nitro compound. The synthesis of this compound is commonly achieved through the catalytic hydrogenation of 1-ethyl-4-(4-nitrophenyl)piperazine (B49478). This reaction typically employs a metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas. The nitro group is selectively reduced to an amino group, leaving the rest of the molecule intact.
Influence of Substituents on Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are significantly influenced by its inherent substituents and can be further modulated by the introduction of other groups.
Influence of the Aniline and Piperazine Groups:
Kinetics: The electron-donating amino group strongly accelerates the rate of electrophilic aromatic substitution by stabilizing the transition state leading to the sigma complex. The ethylpiperazinyl group also contributes to this activation.
Thermodynamics: The directing effect of the amino group to the ortho and para positions is a thermodynamic and kinetic phenomenon. The resonance stabilization of the sigma complex is greatest when the electrophile adds to these positions.
Influence of Additional Substituents:
The introduction of further substituents on the aromatic ring would predictably alter the reactivity:
Electron-donating groups (EDGs) at the ortho or meta positions would further increase the rate of electrophilic aromatic substitution.
Electron-withdrawing groups (EWGs) on the aromatic ring would decrease the nucleophilicity of the ring, thereby slowing down the rate of electrophilic aromatic substitution. The position of the EWG would also influence the regioselectivity of subsequent substitutions. For instance, a nitro group introduced at the 2-position would direct further electrophilic attack to the positions meta to itself (i.e., the 4- and 6-positions relative to the original amino group).
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies
The synthesis of functionalized anilines and piperazines is a well-established field, but there is a continuous drive for more efficient, selective, and sustainable methods. dntb.gov.uaacs.org Traditional syntheses often rely on multi-step processes, including nitration/hydrogenation cycles and cross-coupling reactions like the Buchwald-Hartwig amination. dntb.gov.uaresearchgate.netnih.gov While effective, these methods can suffer from limitations regarding functional group tolerance and the use of expensive or toxic reagents. dntb.gov.uaacs.org
Future research should focus on developing novel synthetic strategies that overcome these hurdles. Key areas of exploration include:
Direct C-H Functionalization: Recent advances have demonstrated the potential for direct C-H functionalization of the piperazine (B1678402) ring. mdpi.com This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining synthesis. dntb.gov.ua However, a major challenge lies in achieving high regioselectivity, particularly for substituting the carbon atoms of the piperazine ring, as the majority of current drugs feature substitution only at the nitrogen positions. mdpi.com
Biocatalysis: The use of enzymes, such as nitroreductases, offers a green alternative to traditional chemical reductions. acs.org These biocatalytic methods can proceed under mild conditions with high chemoselectivity, tolerating sensitive functional groups that are incompatible with metal-catalyzed hydrogenations. acs.org Developing robust, immobilized enzymes for continuous flow processes could make the synthesis of aniline (B41778) precursors more sustainable and scalable.
Flow Chemistry: Continuous flow synthesis offers improved safety, efficiency, and scalability compared to batch processes. Applying flow chemistry to the synthesis of 4-(4-ethylpiperazin-1-yl)aniline and its derivatives could lead to higher yields, better process control, and reduced waste.
Novel Coupling Partners: Exploring less expensive and more readily available arylating reagents beyond traditional aryl halides, such as those used in Chan-Lam coupling (boronic acids) or C-H activation strategies, can make syntheses more cost-effective. dntb.gov.ua
Exploration of Untapped Biological Targets
The piperazine moiety is considered a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents targeting various biological systems. mdpi.comnih.govresearchgate.net Derivatives of the core this compound scaffold are famously incorporated into numerous kinase inhibitors. However, the therapeutic potential of this structural class is far from exhausted.
Future research should venture beyond well-established targets like kinases. Promising avenues include:
G-Quadruplex DNA/RNA: G-quadruplex (G4) structures in the promoter regions of oncogenes like c-MYC are emerging targets for anticancer therapy. researchgate.net Small molecules that can stabilize these structures can inhibit gene expression. Derivatives of 4-(4-methylpiperazin-1-yl)aniline have already been identified as fragments that can bind to and stabilize G4 DNA, suggesting that the 4-ethyl analog could be a valuable starting point for developing potent G4 stabilizers. researchgate.net
Microbial Enzymes: The gut microbiome significantly influences drug metabolism and toxicity. nih.gov Bacterial β-glucuronidase (GUS) enzymes, for instance, can reactivate drugs and toxins in the gut. Advanced piperazine-containing inhibitors have recently been developed to selectively target these microbial enzymes, presenting a novel therapeutic strategy to mitigate gut toxicity. nih.gov Exploring derivatives of this compound for this purpose could yield new agents to improve the safety profile of existing drugs.
Radioprotective Agents: Exposure to ionizing radiation is a significant concern in both clinical and public health contexts. Research has identified 1-(2-hydroxyethyl)piperazine derivatives as promising radioprotective agents that can mitigate radiation-induced cellular damage. nih.gov Given the structural similarities, the this compound scaffold could be optimized to develop new, more effective radiation countermeasures with favorable safety profiles. nih.gov
Central Nervous System (CNS) Disorders: Piperazine derivatives have a long history as agents active in the CNS, with applications as antidepressants and antipsychotics. researchgate.net Their ability to interact with monoamine neurochemical pathways makes them perpetually interesting for neuropharmacology. researchgate.net Further modification of the this compound core could lead to new modulators of dopamine (B1211576) or serotonin (B10506) receptors for treating a range of neurological and psychiatric conditions.
Advanced Computational Approaches for Drug Design
Computer-Aided Drug Design (CADD) has become an indispensable tool in the discovery and optimization of small molecule inhibitors, particularly for well-defined targets like protein kinases. nih.govmdpi.comeurekaselect.com Rational drug design utilizes a suite of computational methods to predict and analyze the interactions between a ligand and its biological target, thereby accelerating the development of more potent and selective drug candidates. nih.gov
For derivatives of this compound, advanced computational strategies can address several key challenges:
Structure-Based Drug Design (SBDD): For targets with known 3D structures, such as Focal Adhesion Kinase (FAK), SBDD methods like molecular docking and molecular dynamics (MD) simulations are crucial. nih.govmdpi.com These techniques can predict the binding poses of novel aniline derivatives within the ATP-binding site, revealing key interactions that can be enhanced through structural modification. mdpi.commdpi.com For example, simulations can help optimize how the piperazine ring forms hydrogen bonds with the target protein. researchgate.net
Ligand-Based Drug Design (LBDD): When a high-resolution structure of the target is unavailable, LBDD methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies become vital. nih.govnih.gov By analyzing a set of known active and inactive compounds, these models can identify the essential chemical features required for biological activity, guiding the design of new molecules with improved properties.
Predictive Modeling for ADME/Tox: A significant challenge in drug development is ensuring favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles. Computational models can now predict these properties with increasing accuracy, allowing for the early-stage filtering of compounds that are likely to fail later in development. This is particularly important for piperazine-containing compounds, where the basicity of the nitrogen atoms can influence pharmacokinetic properties. nih.gov
Table 1: Key Computational Techniques in Drug Design for Aniline Derivatives
| Computational Technique | Application in Drug Design | Key Benefit for this compound Derivatives |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Rapidly screen large virtual libraries to identify promising kinase inhibitor candidates. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to analyze the stability of ligand-protein complexes. | Assess the stability of binding and understand the dynamic nature of the interactions within the kinase active site. nih.gov |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) required for biological activity. | Guide the design of novel scaffolds when the target structure is unknown or to explore diverse chemical space. nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models that correlate chemical structure with biological activity. | Predict the potency of new derivatives before synthesis, optimizing for target affinity. nih.gov |
Integration of this compound into Multi-functional Materials
The utility of piperazine derivatives extends beyond pharmacology into the realm of materials science. The unique chemical properties of the piperazine ring—its two reactive nitrogen atoms and defined conformational structure—make it an attractive building block for functional polymers and hybrid materials. researchgate.netrsc.org
Future research directions in this area include:
Polymer Synthesis: Piperazine can act as a bifunctional coupler or monomer in polymerization reactions. acs.org For example, piperazine has been reacted with epichlorohydrin (B41342) to create azetidinium-functionalized polymers, which have potential applications in various industries. acs.org The aniline group on this compound provides an additional reactive site, opening possibilities for creating novel co-polymers with unique electronic or physical properties.
Metal-Organic Frameworks (MOFs): Piperazine-based ligands are used in the construction of MOFs, which are highly porous materials with applications in gas storage, catalysis, and sensing. rsc.org The specific structure of this compound could be exploited to design new MOFs with tailored pore environments and functionalities.
Supramolecular Assemblies: The ability of the piperazine and aniline moieties to participate in non-covalent interactions, such as hydrogen bonding, makes them suitable components for designing self-assembling systems. These could include functional gels, liquid crystals, or nanostructures for applications in electronics or biomedicine.
Addressing Stereochemical Aspects in Design and Synthesis
Stereochemistry is a critical consideration in drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities, potencies, and safety profiles. omicsonline.org While the parent this compound is not chiral, substitution on the carbon atoms of the piperazine ring can introduce one or more stereocenters. Overlooking this aspect can lead to the development of racemic mixtures with suboptimal efficacy or unforeseen side effects. omicsonline.org
Key challenges and future research directions include:
Asymmetric Synthesis: Developing robust and scalable methods for the asymmetric synthesis of chiral piperazines is paramount. rsc.org Techniques such as palladium-catalyzed asymmetric hydrogenation and asymmetric lithiation-trapping are powerful tools for creating enantiomerically pure piperazine derivatives. dicp.ac.cnacs.orgrsc.org Applying these methods to create specific stereoisomers of functionalized this compound is a crucial next step.
Stereochemically Diverse Libraries: To fully explore the chemical space around this scaffold, the construction of stereochemically diverse libraries is essential. nih.gov By systematically synthesizing all possible stereoisomers of a substituted piperazine core, researchers can conduct more thorough structure-activity relationship (SAR) studies and identify the optimal 3D arrangement for target binding.
Computational Stereochemistry Analysis: Computational tools can play a significant role in predicting how different stereoisomers will interact with a biological target. omicsonline.org Docking studies that account for chirality can help prioritize the synthesis of the most promising enantiomer or diastereomer, saving significant time and resources.
Table 2: Summary of Future Research Focus for this compound
| Research Area | Key Challenge | Future Direction | Potential Impact |
|---|---|---|---|
| Novel Synthesis | Reliance on multi-step, non-atom-economical methods. | Develop direct C-H functionalization and biocatalytic routes. | More efficient, sustainable, and cost-effective production. acs.orgmdpi.com |
| Biological Targets | Research heavily focused on kinases. | Explore untapped targets like G-quadruplexes and microbial enzymes. | New therapies for cancer, infectious diseases, and CNS disorders. researchgate.netnih.gov |
| Computational Design | Predicting selectivity and pharmacokinetic properties. | Integrate advanced MD simulations and predictive ADME/Tox models. | Faster design of more potent and safer drug candidates. eurekaselect.comnih.gov |
| Functional Materials | Limited exploration in materials science. | Use as a monomer or linker in polymers and MOFs. | Creation of novel materials for electronics, catalysis, and sensing. rsc.orgacs.org |
| Stereochemistry | Lack of methods for creating specific stereoisomers. | Develop asymmetric syntheses and build stereochemically diverse libraries. | Discovery of more potent and selective drugs with improved safety profiles. omicsonline.orgdicp.ac.cnnih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Ethylpiperazin-1-yl)aniline, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves nucleophilic aromatic substitution of 4-chloronitrobenzene with 4-ethylpiperazine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C, followed by nitro group reduction using hydrogenation catalysts (e.g., Pd/C) or chemical reductants (e.g., NaBH₄) . Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize byproducts like N-acetylated derivatives .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Use LC/MS for real-time monitoring of reaction progress and mass-guided HPLC purification to isolate the target compound . Confirm purity via ¹H/¹³C NMR (e.g., δ 7.16 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 220.2 for [M+H]⁺) .
Q. What crystallographic techniques are suitable for structural characterization?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond lengths, angles, and hydrogen-bonding networks. For example, the crystal structure of a hydrated form (C₁₂H₂₀ClN₃O) reveals a monoclinic system with space group P2₁/c and Z = 4 . Data collection at low temperature (e.g., 100 K) improves resolution .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence structure-activity relationships (SAR) in receptor binding?
- Methodology : Introduce substituents (e.g., 3-chloro, 2-methoxy) via electrophilic substitution or coupling reactions. Test analogs against target receptors (e.g., muscarinic acetylcholine receptors) using single-point screening (10 µM) and concentration-response curves (CRCs). For instance, 3-chloro substitution enhances M1 receptor antagonism (IC₅₀ < 1 µM) . SAR data can be modeled using molecular docking to predict binding affinities .
Q. How can contradictions in synthetic yields between nitro reduction and palladium-catalyzed coupling be resolved?
- Methodology : Nitro reduction (e.g., H₂/Pd-C) may suffer from over-reduction or incomplete conversion, while Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) requires precise ligand selection (e.g., XPhos) and degassed solvents. Compare yields under inert vs. aerobic conditions and optimize catalyst loading (e.g., 2–5 mol% Pd₂(dba)₃) to mitigate side reactions .
Q. What strategies improve crystallographic data quality for piperazine-containing compounds?
- Methodology : Co-crystallization with counterions (e.g., HCl) enhances crystal stability. Use SHELXPRO for twinning correction and OLEX2 for visualization. For example, hydrogen bonding between the piperazine N-H and water molecules in the lattice improves data completeness (>98%) .
Q. How is this compound utilized in kinase inhibitor development?
- Methodology : Couple the aniline moiety to heterocyclic scaffolds (e.g., pyrimidine) via amide bond formation. Infigratinib, an FGFR inhibitor, is synthesized by reacting this compound with 4,6-dichloropyrimidine followed by cyclopentylpropanoylation. Assess inhibitory activity using kinase profiling assays (IC₅₀ values) and cellular proliferation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
